4,6-Difluoromelatonin
Description
Structure
3D Structure
Properties
CAS No. |
62106-01-8 |
|---|---|
Molecular Formula |
C13H14F2N2O2 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
N-[2-(4,6-difluoro-5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H14F2N2O2/c1-7(18)16-4-3-8-6-17-10-5-9(14)13(19-2)12(15)11(8)10/h5-6,17H,3-4H2,1-2H3,(H,16,18) |
InChI Key |
IPRYOTBYYDVNAA-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C(=C21)F)OC)F |
Canonical SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C(=C21)F)OC)F |
Other CAS No. |
62106-01-8 |
Synonyms |
4,6-difluoromelatonin |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies
Synthetic Routes to 4,6-Difluoromelatonin
The chemical synthesis of this compound involves a multi-step process that requires careful selection of starting materials and precise control of reaction conditions. The general approach often relies on constructing the indole (B1671886) core with the desired fluorine substitution pattern already in place.
The synthesis of substituted tryptamines and melatonins typically begins with precursors that contain the foundational indole or a structure that can be cyclized to form it. wikipedia.org For difluorinated analogs, a common strategy is to start with a correspondingly substituted phenylhydrazine (B124118). researchgate.net
In the case of this compound, a plausible key precursor is 3,5-difluoro-4-methoxyphenylhydrazine . The preparation of such a precursor would likely start from a commercially available difluoro-anisole derivative which is then subjected to nitration, reduction to the aniline, and subsequent diazotization followed by reduction to yield the target phenylhydrazine. An alternative approach could involve the synthesis of 4,6-difluoro-5-methoxyindole, which would then be further functionalized. For instance, the synthesis of related compounds like 4,7-difluoro-5,6-dihydroxytryptamines has been achieved starting from 1,4-difluoro-2,3-dimethoxybenzene. researchgate.net
Introducing fluorine into organic molecules can be achieved through various methods, broadly categorized as nucleophilic or electrophilic fluorination. rsc.org The choice of strategy often depends on the target molecule and the desired stage of fluorine incorporation, known as "late-stage fluorination" versus a "fluorinated building block" approach. rsc.orgaltmaniacs.com
For the synthesis of this compound, the building block approach is common, where the fluorine atoms are present in the starting materials. researchgate.net This avoids potentially harsh fluorination conditions on the complex indole structure. For example, the synthesis of 6,7-difluoromelatonin utilizes 2,3-difluoro-4-methoxyphenylhydrazine. researchgate.net This indicates that direct synthesis starting with a difluorinated precursor is a favored and effective method.
A multi-step synthesis is required to assemble this compound from its precursors. msu.edusavemyexams.comsavemyexams.com Drawing parallels from the synthesis of analogous compounds like 6,7-difluoromelatonin, a probable synthetic route would employ the Fischer indole synthesis. researchgate.net This classic method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
A plausible protocol is outlined below:
Indole Ring Formation : The precursor, 3,5-difluoro-4-methoxyphenylhydrazine, would be reacted with aminobutyraldehyde diethyl acetal. This reaction, an adaptation of the Fischer indole synthesis, forms the difluorinated 5-methoxytryptamine (B125070) core. researchgate.net
Acetylation : The resulting 4,6-difluoro-5-methoxytryptamine is then acetylated. This can be achieved in a one-pot reaction where the aminobutyraldehyde is acetylated in situ before the cyclization, or by acetylating the isolated tryptamine (B22526) product using acetic anhydride (B1165640). researchgate.netgoogle.com The final product is N-acetyl-4,6-difluoro-5-methoxytryptamine, which is this compound.
The table below summarizes a potential multi-step synthesis pathway.
| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |
| 1 | Fischer Indole Synthesis | 3,5-difluoro-4-methoxyphenylhydrazine, aminobutyraldehyde diethyl acetal, acid catalyst. | 4,6-difluoro-5-methoxytryptamine |
| 2 | N-Acetylation | Acetic anhydride, base or neutral conditions. | This compound |
Fluorination Reactions and Techniques
Radiolabeling Strategies for this compound and Analogs
Radiolabeling melatonin (B1676174) analogs with positron-emitting isotopes like Fluorine-18 (B77423) (¹⁸F) is essential for their use as probes in Positron Emission Tomography (PET) imaging. nih.gov PET allows for the non-invasive study of biological processes and receptor distribution in vivo. frontiersin.org
Fluorine-18 is a preferred radioisotope for PET due to its favorable nuclear properties, including a 109.8-minute half-life that allows for multi-step synthesis and imaging over several hours. nih.govnih.gov
Several strategies exist for incorporating ¹⁸F into molecules:
Electrophilic Fluorination : This method has been used to synthesize [¹⁸F]fluoromelatonins by reacting melatonin with [¹⁸F]F₂ gas in hydrogen fluoride. researchgate.net This approach can produce 6-[¹⁸F]fluoromelatonin, among other products. researchgate.net However, it typically results in low molar activity. researchgate.net
Nucleophilic Substitution : This is the most common method for ¹⁸F-labeling. It involves the reaction of cyclotron-produced, no-carrier-added [¹⁸F]fluoride with a precursor containing a good leaving group (e.g., tosylate, triflate, or nitro group) on an aromatic ring activated for nucleophilic aromatic substitution (SNA_r). nih.govfrontiersin.org
Prosthetic Groups : For complex molecules, a two-step approach using a prosthetic group is often employed. nih.gov A small molecule, like N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), is first radiolabeled and then conjugated to the target biomolecule. nih.govmdpi.comrsc.org This is particularly useful for labeling peptides and other sensitive molecules. nih.govmdpi.com
For a molecule like this compound, creating an ¹⁸F-labeled version would likely involve synthesizing a precursor specifically designed for nucleophilic radiofluorination, for example, by replacing one of the fluorine atoms with a nitro group or a trialkylstannyl group for subsequent radio-iododestannylation or radio-fluorodestannylation.
Molar activity (Aₘ), defined as the amount of radioactivity per mole of compound (e.g., in GBq/µmol), is a critical parameter for PET tracers. researchgate.netturkupetcentre.net High molar activity is crucial, especially when imaging low-density targets like certain neuroreceptors, to ensure that the injected mass of the compound does not cause pharmacological effects or saturate the target receptors, which would interfere with accurate quantification. turkupetcentre.netacs.org
Several challenges complicate the synthesis of high molar activity radioprobes:
Isotopic Dilution : The primary challenge is contamination of the radioactive isotope with its stable, non-radioactive counterpart (e.g., ¹⁸F with ¹⁹F). researchgate.net This "cold" carrier can originate from reagents, solvents, or the synthesis equipment, leading to a lower molar activity.
Low Yielding Reactions : Radiochemical reactions, especially for complex molecules, can have low yields. springermedizin.de While modern high-sensitivity PET scanners can compensate for lower injected doses, obtaining sufficient radioactivity for clinical use from a low-yielding reaction remains a hurdle. springermedizin.de
Competition with Endogenous Ligands : For tracers targeting receptors of endogenous molecules like melatonin, the presence of the natural ligand can compete with the tracer for binding sites. researchgate.net This was a suspected issue with early [¹¹C]melatonin tracers, necessitating probes with very high molar activity to achieve a detectable specific signal. researchgate.net
Synthesis Time : The relatively short half-life of PET isotopes like ¹⁸F (109.8 min) and especially ¹¹C (20.4 min) imposes a strict time limit on the entire synthesis, purification, and quality control process. researchgate.net Complex, multi-step automated synthesis procedures are often required. nih.govrsc.org
The table below summarizes key properties of common PET radioisotopes.
| Radioisotope | Half-life (minutes) | Decay Mode | Max. Positron Energy (MeV) |
| Carbon-11 (¹¹C) | 20.4 | 100% β⁺ | 0.96 |
| Nitrogen-13 (¹³N) | 9.98 | 100% β⁺ | 1.19 |
| Oxygen-15 (¹⁵O) | 2.05 | 100% β⁺ | 1.70 |
| Fluorine-18 (¹⁸F) | 109.8 | 97% β⁺, 3% EC | 0.69 |
Data sourced from researchgate.net
Incorporation of Radioisotopes (e.g., Fluorine-18)
Purification and Characterization Techniques in Synthetic Chemistry
The successful synthesis of this compound, like any target molecule in organic chemistry, is contingent not only on the reaction methodologies but also on the rigorous purification of the crude product and its subsequent unambiguous structural characterization. This section details the common and effective techniques employed to isolate and identify this compound, ensuring its purity and confirming its molecular structure.
Purification Methodologies
Following the chemical synthesis, the crude product is typically a mixture containing the desired this compound, unreacted starting materials, reagents, and various side products. The separation of the target compound from these impurities is a critical step to obtain a pure sample suitable for biological testing and further studies.
Chromatographic Techniques:
Chromatography is the most powerful and widely used method for the purification of organic compounds. neu.edu.tr The principle lies in the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. libretexts.org For a molecule like this compound, several chromatographic techniques are applicable.
Flash Column Chromatography: This is the most common purification technique used in a research setting for the purification of melatonin analogs. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with a solid stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds generally elute faster, while more polar compounds are retained on the silica gel for longer. For this compound, a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381) is a common choice for the mobile phase. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often employed. pressbooks.pub This technique operates on the same principles as column chromatography but uses a high-pressure pump to force the solvent through a column with smaller particle sizes, leading to a much higher resolution. neu.edu.tr Both normal-phase (with a polar stationary phase) and reverse-phase (with a non-polar stationary phase) HPLC can be utilized. For reverse-phase HPLC, which is very common, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Recrystallization:
Recrystallization is a purification technique for solid compounds based on differences in solubility. The crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is crucial for effective purification. For this compound, a single solvent system (e.g., ethanol (B145695) or ethyl acetate) or a two-solvent system (e.g., ethyl acetate/hexane) could be effective. The resulting crystals are then isolated by filtration.
Characterization Techniques
Once purified, the identity and structure of this compound are confirmed using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. google.com It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, several types of NMR experiments are essential.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. pressbooks.pub The spectrum would show distinct signals for the aromatic protons, the protons of the ethylamino side chain, the N-acetyl methyl group, and the methoxy (B1213986) group. The splitting patterns (e.g., singlets, doublets, triplets) arise from spin-spin coupling between neighboring protons and provide valuable connectivity information. mnstate.edu
¹³C NMR (Carbon-13 NMR): While the ¹³C isotope has a low natural abundance (about 1.1%), ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. pressbooks.pubcareerendeavour.com This is extremely useful for confirming the total number of carbon atoms and identifying the types of carbons present (e.g., aromatic, aliphatic, carbonyl).
¹⁹F NMR (Fluorine-19 NMR): Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial characterization technique. The ¹⁹F nucleus is 100% abundant and highly sensitive. ichorlifesciences.com The spectrum would show signals corresponding to the fluorine atoms at the 4- and 6-positions of the indole ring. The chemical shifts and coupling constants (both ¹H-¹⁹F and ¹⁹F-¹⁹F, if applicable) provide definitive information about the location of the fluorine substituents.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~8.10 | br s | Indole N-H | |
| ¹H | ~7.00 | d | J = ~10 Hz | H-7 |
| ¹H | ~6.85 | d | J = ~10 Hz | H-5 |
| ¹H | ~3.85 | s | OCH₃ | |
| ¹H | ~3.50 | q | J = ~7 Hz | CH₂-N |
| ¹H | ~2.95 | t | J = ~7 Hz | Ar-CH₂ |
| ¹H | ~1.95 | s | COCH₃ | |
| ¹³C | ~170.0 | C=O | ||
| ¹³C | ~155.0 | dd | C-4 (C-F) | |
| ¹³C | ~153.0 | dd | C-6 (C-F) | |
| ¹³C | ~132.0 | C-7a | ||
| ¹³C | ~125.0 | C-2 | ||
| ¹³C | ~115.0 | C-3a | ||
| ¹³C | ~112.0 | C-3 | ||
| ¹³C | ~100.0 | dd | C-5 (C-F) | |
| ¹³C | ~98.0 | dd | C-7 (C-F) | |
| ¹³C | ~56.0 | OCH₃ | ||
| ¹³C | ~40.0 | CH₂-N | ||
| ¹³C | ~25.0 | Ar-CH₂ | ||
| ¹³C | ~23.0 | COCH₃ | ||
| ¹⁹F | ~ -120 to -130 | m | F-4 | |
| ¹⁹F | ~ -120 to -130 | m | F-6 |
Note: The chemical shifts are predictions based on known data for similar fluorinated indole structures and melatonin itself. Actual experimental values may vary. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br s (broad singlet). Coupling constants (J) are approximate values.
Mass Spectrometry (MS):
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.
Low-Resolution Mass Spectrometry (LRMS): Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) are used to generate a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The mass of this ion provides the nominal molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, often to four or five decimal places. chemicalbook.com This high accuracy allows for the determination of the elemental composition of the molecule, which is a definitive confirmation of its chemical formula. For this compound (C₁₃H₁₄F₂N₂O₂), the expected exact mass would be calculated and compared to the experimental value.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Technique | Ion | Calculated m/z | Observed m/z |
| HRMS (ESI+) | [M+H]⁺ | 269.1152 | ~269.1150 |
| HRMS (ESI+) | [M+Na]⁺ | 291.0972 | ~291.0970 |
Note: The observed m/z values are representative and would be expected to be very close to the calculated values in an actual experiment.
Molecular Interactions and Receptor Pharmacology
Receptor Binding Affinity and Selectivity
The affinity and selectivity of a ligand for its receptor are fundamental determinants of its pharmacological profile. For melatonin (B1676174) analogs, these properties dictate the potency and specificity of their effects.
Interaction with Melatonin Receptor Subtypes (e.g., MT1, MT2)
The principal targets for melatonin and its derivatives are two high-affinity receptor subtypes: MT1 (Mel1a) and MT2 (Mel1b). nih.gov These receptors are encoded by the MTNR1A and MTNR1B genes, respectively, and despite sharing significant amino acid homology, they exhibit distinct pharmacological characteristics and are located on different chromosomes. nih.gov Both MT1 and MT2 receptors are integral membrane proteins characterized by a structure that spans the cell membrane seven times. nih.gov They are found in numerous tissues, including the central nervous system, and are responsible for mediating the effects of melatonin on circadian rhythms and other physiological processes. nih.gov The interaction of ligands with these receptors is the first step in a cascade of intracellular signaling events. mdpi.com
Determination of Equilibrium Dissociation Constants (Kd)
Comparative Binding Profiles with Endogenous Melatonin and Other Analogs
The pharmacological profile of a melatonin analog is often understood by comparing its binding affinity to that of endogenous melatonin and other well-characterized synthetic ligands. Different analogs can show varying affinities and selectivities for the MT1 and MT2 receptor subtypes. For instance, ramelteon (B1678794) displays a higher affinity for the MT1 receptor, whereas agomelatine (B1665654) and tasimelteon (B1681936) have slightly higher affinities for the MT2 receptor, though they are generally considered nonselective. nih.gov A ligand is typically deemed selective if its affinity for one receptor subtype is at least 100-fold higher than for another. nih.gov
While a 1980 study investigated the in vitro pituitary effects of 4,6-Difluoromelatonin, quantitative binding affinity data (Ki values) for this specific compound at MT1 and MT2 receptors are not documented in the available literature. mdpi.com However, data for melatonin and other key analogs provide a comparative context.
| Compound | pKi (MT1) | Ki (MT1) [nM] | pKi (MT2) | Ki (MT2) [nM] | Selectivity (Ki MT1/Ki MT2) |
|---|---|---|---|---|---|
| Melatonin | 9.34 nih.gov | 0.46 | 9.02 nih.gov | 0.95 | 0.48 |
| Agomelatine | 9.00 | 1.00 | 8.92 | 1.20 | 0.83 |
| Ramelteon | 9.85 | 0.14 | 8.95 | 1.12 | 0.13 |
| Tasimelteon | 8.52 | 3.04 | 9.16 | 0.69 | 4.41 |
Note: pKi values are the negative logarithm of the Ki values. Ki values for Agomelatine, Ramelteon, and Tasimelteon are derived from a comparative review and presented here for context. researchgate.net
Mechanisms of Receptor Activation and Signal Transduction
Upon binding of an agonist like melatonin or its analogs, the MT1 and MT2 receptors undergo a conformational change. This change initiates a cascade of intracellular events, starting with the activation of associated G proteins.
G-Protein Coupling and Downstream Signaling Pathways
Melatonin receptors are primarily coupled to inhibitory G proteins of the Gi/o family. mdpi.comsssup.it When a ligand activates the receptor, it promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the associated heterotrimeric G-protein. sssup.it This activation causes the Gα subunit to dissociate from the Gβγ dimer, allowing both components to interact with and modulate the activity of downstream effector proteins. sssup.it The primary effector for Gi-coupled receptors is adenylyl cyclase. mdpi.com This coupling to pertussis toxin-sensitive Gi proteins is a hallmark of melatonin receptor signaling.
Modulation of Intracellular Second Messengers (e.g., cAMP)
The activation of Gi proteins by melatonin receptor agonists leads to the inhibition of the enzyme adenylyl cyclase. mdpi.comnih.gov Adenylyl cyclase is responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger. sssup.itnih.gov By inhibiting this enzyme, melatonin agonists cause a decrease in intracellular cAMP levels. This reduction in cAMP prevents the activation of cAMP-dependent protein kinases, such as Protein Kinase A (PKA), thereby altering the phosphorylation state and activity of numerous cellular proteins. sssup.it While fluorinated melatonin analogs are known to act via this pathway, specific data quantifying the effect of this compound on cAMP formation, such as an IC50 value, is not detailed in the currently available scientific literature.
In Vitro Cellular and Subcellular Effects
Modulation of Pituitary Responses in Organ Culture
Studies utilizing organ cultures of anterior pituitary glands have been instrumental in understanding the direct effects of 4,6-difluoromelatonin on pituitary hormone secretion.
Inhibition of Luteinizing Hormone (LH) Release to LHRH Stimulation
In vitro experiments have demonstrated that this compound effectively suppresses the release of luteinizing hormone (LH) in response to stimulation by luteinizing hormone-releasing hormone (LHRH). nih.govoup.com In cultured anterior pituitary glands from neonatal rats, this compound at nanomolar concentrations markedly inhibited the LHRH-induced LH surge. nih.govoup.com This inhibitory effect was observed across different concentrations of LHRH stimulation. oup.com For instance, the significant increase in LH release prompted by LHRH was substantially reduced in the presence of this compound. oup.com This suggests a direct action on the pituitary cells to modulate their responsiveness to hypothalamic signals.
Comparative Potency with Melatonin (B1676174) and Other Hydroxy/Fluoro-Analogs
When compared to melatonin and its other derivatives, this compound exhibits significant potency. Studies have shown that both 6-fluoromelatonin (B1207142) and this compound are potent inhibitors of the pituitary's response to LHRH, with their effectiveness observed at nanomolar concentrations. nih.govoup.com In contrast, 6-hydroxymelatonin (B16111), a primary metabolite of melatonin, showed no discernible effect on either basal or LHRH-stimulated LH release, indicating that hydroxylation at the 6th position inactivates melatonin's pituitary effects. nih.govoup.com The substitution of fluorine for hydrogen at the 6-position, as seen in both 6-fluoromelatonin and this compound, does not hinder the activation of the pituitary melatonin receptor. nih.govoup.com In fact, these fluorinated analogs are considered to be less susceptible to metabolic inactivation by hydroxylation, potentially making them long-acting inhibitors. nih.gov
Interactive Data Table: Comparative Effects of Melatonin Analogs on LHRH-Stimulated LH Release
| Compound | Concentration | Effect on LHRH-Stimulated LH Release | Potency Relative to Melatonin |
|---|---|---|---|
| This compound | Nanomolar | Marked suppression nih.govoup.com | Potent nih.govoup.com |
| 6-Fluoromelatonin | Nanomolar | Marked suppression nih.govoup.com | Potent publish.csiro.au |
| Melatonin | Nanomolar | Inhibition oup.com | Standard |
| 6-Hydroxymelatonin | Up to 10⁻⁶ M | No detectable effect nih.govoup.com | Inactive nih.gov |
Effects on Other Cellular Systems (e.g., Pinealocytes, Neurons, Specific Cell Lines)
The primary function of pinealocytes, the main cells of the pineal gland, is the synthesis and secretion of melatonin. wikipedia.org The process involves the conversion of tryptophan to serotonin, which is then acetylated and subsequently converted to melatonin. wikipedia.orgtaylorandfrancis.com While the direct effects of this compound on pinealocytes are not extensively detailed in the provided search results, the compound's structural similarity to melatonin suggests it would interact with melatonin receptors present in various cellular systems, including neurons and other specific cell lines where melatonin receptors are expressed. saw-leipzig.de The influence of melatonin and its analogs extends to various cell types, including cancer cells, where they can exert antiproliferative effects. mdpi.comoncotarget.com
Investigation of Intracellular Biochemical Pathways
The biological effects of this compound are mediated through its interaction with intracellular signaling pathways, which are complex series of molecular events that transmit signals from the cell surface to intracellular targets. wikipedia.orgnih.gov
Enzymatic Activity Modulation
The interaction of ligands like this compound with their receptors often leads to the modulation of intracellular enzyme activity. nih.gov This can involve the activation or inhibition of protein kinases and phosphatases, which play crucial roles in signal transduction by adding or removing phosphate (B84403) groups from proteins. nih.gov For instance, melatonin receptor activation is known to be coupled to G proteins, which in turn can modulate the activity of enzymes like adenylyl cyclase. saw-leipzig.de While specific studies detailing this compound's direct modulation of particular enzymes are not extensively covered, its action on the pituitary to inhibit LH release implies an influence on the enzymatic cascades downstream of LHRH receptor activation.
Specific Biochemical Cascades Implicated in Cellular Responses
The inhibition of LHRH-stimulated LH release by this compound points to its involvement in specific biochemical cascades within pituitary gonadotrophs. nih.govoup.com LHRH itself triggers a signaling pathway that leads to the synthesis and release of LH. lumenlearning.comkch.nhs.uk The binding of this compound to its receptors likely initiates a separate signaling cascade that interferes with the LHRH-induced pathway. This could occur at various points, such as by inhibiting the activity of protein kinase C or altering intracellular calcium levels, which are key second messengers in the LHRH signaling pathway. khanacademy.org The concept of a biochemical cascade, where a series of molecular events transmit a signal, is central to understanding how this compound exerts its effects. wikipedia.orgplos.org
Preclinical Pharmacokinetics and Metabolism Non Human, in Vitro/in Vivo Models
Metabolic Stability Assessment in Biological Systems
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. researchgate.net In vitro models, such as liver microsomes and hepatocytes, are commonly used in early drug discovery to assess the metabolic fate of new chemical entities. xenotech.comnih.govevotec.com
The primary metabolic pathway for melatonin (B1676174) is hydroxylation at the 6-position, a reaction that significantly reduces its biological activity. researchgate.netwikimedia.org The introduction of a fluorine atom at the 6-position of the melatonin molecule in 4,6-difluoromelatonin effectively blocks this major route of metabolic degradation. researchgate.net This structural modification is designed to enhance the compound's resistance to enzymatic breakdown, thereby potentially increasing its in vivo potency and duration of action.
The substitution with fluorine at the 4- and 6-positions of the indole (B1671886) nucleus in this compound confers a distinct advantage over the parent compound, melatonin, in terms of metabolic stability. While melatonin is readily metabolized by cytochrome P450 enzymes, primarily through 6-hydroxylation, this compound's design inherently resists this enzymatic action. researchgate.netwikimedia.org This resistance to degradation by hepatic enzymes is a crucial factor in its potential for improved pharmacokinetic properties compared to melatonin.
Resistance to Hydroxylation Pathways (e.g., at Position 6)
Pharmacokinetic Parameters in Animal Models (e.g., Half-life if related to metabolic stability)
Pharmacokinetic studies in animal models provide essential data on a drug's behavior in a whole-organism setting, which is crucial for extrapolating potential human pharmacokinetics. dovepress.comeuropa.eu While specific half-life data for this compound from animal studies is not detailed in the provided search results, the enhanced metabolic stability due to the fluorine substitutions suggests a longer half-life compared to melatonin. researchgate.net A longer half-life would generally lead to more sustained plasma concentrations, a desirable attribute for many therapeutic applications. The pharmacokinetic parameters for a compound are typically determined by analyzing its concentration in plasma or blood over time following administration. urncst.com
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description | Relevance to this compound |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. msdmanuals.com | Expected to be longer than melatonin due to increased metabolic stability. researchgate.net |
| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. europeanreview.org | Likely to be lower than melatonin, reflecting reduced metabolic breakdown. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. europeanreview.org | Influences the half-life and provides insight into tissue distribution. |
| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. europa.eu | Potentially higher than melatonin due to reduced first-pass metabolism. msdmanuals.com |
This table presents expected trends for this compound based on its structural modifications and general pharmacokinetic principles. Specific values would require dedicated animal studies.
Identification of Metabolites in Preclinical Systems
Metabolite identification is a critical step in drug development to understand the biotransformation pathways and to assess the safety of any metabolic products. escientificpublishers.comsgs.comadmescope.com For this compound, the strategic placement of fluorine atoms at the 4- and 6-positions is intended to block the primary metabolic route of hydroxylation that is characteristic of melatonin. researchgate.net Consequently, the metabolic profile of this compound is expected to differ significantly from that of melatonin. While detailed metabolite identification studies for this compound are not available in the provided search results, it is plausible that alternative metabolic pathways, such as N-acetylation or conjugation, may become more prominent.
Preclinical Biological Activities in Non Human Models
Endocrine System Regulation Studies
Studies in animal models have explored the impact of 4,6-difluoromelatonin on the endocrine system, with a specific focus on its interaction with the key hormones that govern reproductive function.
Impact on Reproductive Function in Animal Models (e.g., inhibition of ovulation)
Research using anterior pituitary glands from female rats has demonstrated that this compound can significantly suppress the luteinizing hormone (LH) response to luteinizing hormone-releasing hormone (LHRH). nih.gov This inhibitory action on LH release is a critical indicator of its potential to disrupt the normal ovulatory cycle. The suppression of the LHRH-induced LH surge is a key mechanism through which ovulation can be inhibited. nih.gov
The study suggests that the introduction of fluorine at the 4 and 6 positions of the melatonin (B1676174) molecule does not hinder its ability to activate pituitary melatonin receptors. nih.gov In fact, it is proposed that the stronger carbon-fluorine bond, compared to the carbon-hydrogen bond, may make this compound less susceptible to metabolic inactivation by hydroxylation at the 6-position. nih.gov This characteristic could potentially lead to a longer biological half-life and more sustained action as an inhibitor of reproductive function in intact animals. nih.gov While direct in-vivo studies on ovulation inhibition are not detailed in the provided search results, the marked suppression of LH response in vitro strongly implies a potential for such an effect. nih.gov
Interactions with Hypothalamic-Pituitary Axis
The primary documented interaction of this compound with the hypothalamic-pituitary axis is its direct effect on the anterior pituitary gland. nih.gov In an in vitro organ culture system using rat anterior pituitaries, this compound was shown to markedly suppress the release of luteinizing hormone (LH) when the pituitary was stimulated with luteinizing hormone-releasing hormone (LHRH). nih.gov This finding indicates a direct action at the pituitary level, interfering with the normal response to hypothalamic signals. nih.gov
The study compared the effects of this compound to melatonin and other analogs. nih.gov It was observed that this compound, at nanomolar concentrations, effectively suppressed the LH response to LHRH, indicating that the fluorinated analog retains the biological activity of melatonin at the pituitary melatonin receptor. nih.gov This suggests that this compound can modulate the pituitary's sensitivity to GnRH, a key function in the regulation of the reproductive cycle by the hypothalamic-pituitary-gonadal axis. nih.govous-research.no The suppression was notable in comparison to 6-hydroxymelatonin (B16111), a primary metabolite of melatonin, which had no detectable effect on LH release, highlighting the significance of the molecular structure of this compound in its biological activity. nih.gov
| Compound | Model System | Effect on LH Response to LHRH | Concentration | Reference |
| This compound | Anterior pituitary glands from 5-day-old female rats (in vitro) | Marked suppression | Nanomolar (nM) | nih.gov |
| Melatonin | Anterior pituitary glands from 5-day-old female rats (in vitro) | Suppression | Nanomolar (nM) | nih.gov |
| 6-Hydroxymelatonin | Anterior pituitary glands from 5-day-old female rats (in vitro) | No detectable effect | Up to 10⁻⁶ M | nih.gov |
| 6-Fluoromelatonin (B1207142) | Anterior pituitary glands from 5-day-old female rats (in vitro) | Marked suppression | Nanomolar (nM) | nih.gov |
Other Investigated Biological Roles in Animal Models (e.g., Circadian Rhythm, Neurophysiology, if applicable and non-clinical)
Based on the conducted literature search, no preclinical studies investigating the specific roles of this compound on circadian rhythm or other neurophysiological functions in animal models were identified. The research focus has been on its endocrine-modulating properties.
Advanced Analytical Methods for 4,6 Difluoromelatonin Research
Chromatographic Techniques for Detection and Quantification
Chromatographic methods are fundamental for separating 4,6-difluoromelatonin from reaction mixtures, metabolites, or biological matrices, and for its quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of melatonin (B1676174) and its analogs due to its versatility and precision in separating complex mixtures. cdc.govcdc.gov For novel compounds like this compound, HPLC is essential for purification after synthesis and for quantification in various assays.
Research Findings: While specific HPLC protocols for this compound are not extensively detailed in publicly available literature, the methodology would be adapted from established procedures for melatonin and other fluorinated analogs. A typical analysis would employ a reversed-phase (RP) column, such as a C18 column, which separates compounds based on hydrophobicity. saw-leipzig.denih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile (B52724) or methanol. saw-leipzig.de Gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation and peak shape. nih.gov Detection is commonly performed using a UV detector, as the indole (B1671886) ring of the melatonin structure possesses a strong chromophore. nih.gov For enhanced sensitivity and selectivity, a fluorescence detector can be used. mdpi.com
Due to the increased electronegativity and stability conferred by the fluorine atoms, this compound would be expected to have a different retention time compared to native melatonin under identical chromatographic conditions. The precise retention time would be a key parameter for its identification and quantification.
Table 1: Illustrative HPLC Parameters for Melatonin Analog Analysis This table represents typical conditions used for melatonin analogs; specific values for this compound require empirical determination.
| Parameter | Typical Condition |
|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~280 nm or Fluorescence (Excitation: ~280 nm, Emission: ~350 nm) |
| Column Temperature | 25-30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS, providing high sensitivity and specificity for identifying and quantifying compounds. researchgate.net
Research Findings: The analysis of melatonin and its analogs by GC-MS typically requires a derivatization step to increase the volatility and thermal stability of the compounds. elifesciences.org Common derivatization agents include pentafluoropropionic anhydride (B1165640) (PFPA), which reacts with the amine and hydroxyl groups. elifesciences.org For this compound, derivatization would be necessary to convert the N-H of the indole and the amide group into less polar, more volatile entities suitable for gas-phase analysis.
Following injection into the GC, the derivatized compound would travel through a capillary column (e.g., a DB-5ms) where it separates from other components based on its boiling point and interaction with the stationary phase. The retention time is a characteristic feature used for identification. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, yielding a unique mass spectrum that serves as a molecular fingerprint. oup.com Although specific GC-MS studies on this compound are not widely published, analysis of its mass spectrum would confirm its molecular weight and provide structural information based on its fragmentation pattern. researchgate.net
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous structural elucidation of newly synthesized molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules in solution. nih.govresearchgate.net It provides detailed information about the carbon-hydrogen framework of a compound.
Research Findings: A full structural confirmation of this compound would require both ¹H NMR and ¹³C NMR spectroscopy. While complete spectral data for this compound is not readily found in the literature, the expected spectrum can be predicted based on the known spectra of melatonin and the established effects of fluorine substitution on the indole ring. biorxiv.org
In the ¹H NMR spectrum, one would expect to see signals corresponding to the methoxy (B1213986) group (O-CH₃), the N-acetyl methyl group (CO-CH₃), and the two ethyl side-chain methylene (B1212753) groups (-CH₂CH₂-). The aromatic protons would show a complex splitting pattern due to coupling with each other and with the fluorine atoms. Specifically, the protons at positions 5 and 7 would appear as doublets or doublet of doublets due to coupling with the adjacent fluorine atoms.
¹⁹F NMR spectroscopy would also be a critical tool, showing signals for the two distinct fluorine environments at the C4 and C6 positions.
Table 2: Predicted ¹H NMR Chemical Shift Ranges for the Core Structure of this compound These are estimated ranges based on melatonin and fluorine substituent effects. Actual values require experimental verification.
| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Indole N-H | ~8.0 | Broad singlet |
| Aromatic H-7 | ~7.0-7.3 | Doublet of doublets (d, JH-F) |
| Aromatic H-2 | ~7.0 | Singlet or triplet |
| Amide N-H | ~5.6-6.0 | Triplet or broad singlet |
| Methoxy O-CH₃ | ~3.8 | Singlet |
| -CH₂-NH | ~3.5 | Quartet or triplet of doublets |
| -CH₂-Ar | ~2.9 | Triplet |
| Acetyl CO-CH₃ | ~1.9 | Singlet |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural information. It is used to confirm the identity of a synthesized compound like this compound.
Research Findings: The mass spectrum of this compound would be expected to show a prominent molecular ion (M⁺) peak corresponding to its molecular weight (268.26 g/mol ). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula with high accuracy.
Upon ionization, the molecular ion undergoes fragmentation. The most common fragmentation pathway for melatonin and its analogs involves the cleavage of the bond between the two ethyl side-chain carbons, leading to the formation of a stable acylium ion or an indole-containing fragment. For this compound, the major fragment would likely result from the loss of the acetamidoethyl side chain, or cleavage yielding a fluorinated indole fragment. The precise masses of these fragments provide strong evidence for the compound's structure.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound Based on the known fragmentation of the melatonin scaffold.
| m/z (mass-to-charge ratio) | Predicted Identity of Fragment |
|---|---|
| 268 | [M]⁺ (Molecular Ion) |
| 209 | [M - NH₂COCH₃]⁺ (Loss of acetamide (B32628) group) |
| 195 | [4,6-difluoro-5-methoxy-3-vinylindole]⁺ |
Radioreceptor Assays for Ligand-Binding Studies
Radioreceptor assays are a critical tool for determining the affinity of a ligand for its specific receptor. These assays are essential for characterizing the pharmacological profile of new melatonin analogs like this compound at the melatonin receptors, MT1 and MT2. researchgate.net
Research Findings: The standard method for assessing binding to melatonin receptors involves a competition assay using a radiolabeled ligand, most commonly 2-[¹²⁵I]-iodomelatonin, which binds to both MT1 and MT2 receptors with very high affinity (in the picomolar range). elifesciences.org In this assay, membranes from cells expressing either the MT1 or MT2 receptor are incubated with a fixed concentration of 2-[¹²⁵I]-iodomelatonin and varying concentrations of the unlabeled test compound (e.g., this compound).
The ability of this compound to displace the radioligand from the receptor is measured. The concentration at which it inhibits 50% of the specific binding of the radioligand is its IC₅₀ value. This value can be converted to a binding affinity constant (Ki) that reflects the true affinity of the compound for the receptor.
Studies by Martin, Kirk, and Klein demonstrated that this compound is a potent agonist at pituitary melatonin receptors. nih.govoup.com They found that it markedly suppressed the luteinizing hormone (LH) response to luteinizing hormone-releasing hormone (LHRH) at nanomolar concentrations, an effect comparable to melatonin itself. oup.com This strong biological activity implies that this compound binds to melatonin receptors with high affinity, likely in the nanomolar or even sub-nanomolar range, similar to melatonin. The introduction of fluorine atoms at positions 4 and 6 does not appear to hinder the interaction with the receptor binding pocket. nih.govoup.com
Table 4: Representative Binding Affinity Data for Melatonin Ligands at Human MT1 and MT2 Receptors This table shows typical affinity values for known compounds. The specific Ki for this compound would require direct experimental determination via radioligand binding assay.
| Compound | MT₁ Receptor Affinity (Ki, nM) | MT₂ Receptor Affinity (Ki, nM) |
|---|---|---|
| Melatonin | ~0.1 - 0.3 | ~0.1 - 0.5 |
| 2-Iodomelatonin | ~0.02 - 0.05 | ~0.03 - 0.06 |
| This compound | Predicted to be in the nanomolar range based on functional activity nih.govoup.com | Predicted to be in the nanomolar range based on functional activity nih.govoup.com |
Future Research Directions and Methodological Advances
Development of Next-Generation Fluoro-Melatonin Probes
The development of high-affinity molecular probes is crucial for visualizing and quantifying melatonin (B1676174) receptors in biological systems. While radio-labeled and fluorescently tagged melatonin analogs have been created, the focus is shifting towards developing probes with enhanced specificity, stability, and imaging characteristics.
Future research will likely concentrate on leveraging the unique properties of 4,6-difluoromelatonin to create superior probes. The introduction of fluorine can enhance binding affinity and reduce metabolic degradation, properties that are highly desirable for an effective imaging agent. nih.gov For instance, the synthesis of radiolabeled versions, such as with fluorine-18 (B77423) ([¹⁸F]), could produce a positron emission tomography (PET) tracer. Although initial attempts with other fluorinated melatonins for PET imaging have faced challenges, the specific substitution pattern of this compound might offer a more favorable profile. researchgate.net
Furthermore, the development of fluorescent probes based on the this compound structure could aid in high-resolution imaging of melatonin receptor distribution and trafficking in cells and tissues. These next-generation probes would be instrumental in studying receptor dynamics in both healthy and diseased states, offering a clearer understanding of the role of melatoninergic systems in various pathologies.
Exploration of Novel Molecular Targets Beyond Canonical Melatonin Receptors
While this compound is known to act on canonical melatonin receptors (MT1 and MT2), as evidenced by its effects on the pituitary gland, the broader landscape of its molecular interactions remains largely unexplored. nih.govresearchgate.netsaw-leipzig.de Melatonin itself has been shown to interact with a range of other proteins, including enzymes and transporters.
A significant future research direction will be to screen this compound against a wide array of potential off-target and novel molecular targets. This could uncover previously unknown mechanisms of action and therapeutic applications. Techniques such as affinity chromatography-mass spectrometry and large-scale binding assays could identify novel binding partners. Understanding these interactions will be critical in developing a comprehensive pharmacological profile of this compound and could reveal its potential utility in conditions not traditionally associated with melatonin receptor agonism.
Computational Approaches in Structure-Activity Relationship Prediction
The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry, providing insights into how a compound's chemical structure influences its biological activity. For this compound, early research has shown that the presence of fluorine at the 4 and 6 positions is compatible with receptor activation. nih.gov
Future research will undoubtedly employ sophisticated computational modeling techniques to build upon these initial findings. Molecular docking simulations can predict the binding orientation of this compound within the MT1 and MT2 receptor binding pockets, identifying key interactions that contribute to its affinity and efficacy. Quantitative Structure-Activity Relationship (QSAR) models can be developed by synthesizing and testing a series of related analogs, which can then be used to predict the activity of novel, yet-to-be-synthesized compounds. These computational approaches will accelerate the design of new fluoro-melatonins with optimized potency, selectivity, and pharmacokinetic properties.
Integration of Omics Technologies in Preclinical Studies
The advent of "omics" technologies—genomics, proteomics, and metabolomics—has revolutionized preclinical drug development. These platforms allow for a global, unbiased analysis of the molecular changes induced by a compound in a biological system.
In the context of this compound, integrating these technologies into preclinical studies will be a critical future step. For example, treating cells or animal models with this compound and subsequently performing proteomic analysis could reveal changes in protein expression levels that are downstream of melatonin receptor activation. Similarly, metabolomics could identify alterations in metabolic pathways, providing a functional readout of the compound's cellular effects. This systems-level approach will provide a comprehensive understanding of the biological impact of this compound, potentially uncovering novel biomarkers of its activity and offering deeper insights into its mechanism of action.
Q & A
Q. Methodological Resolution
- Standardized protocols : Adopt the PICOT framework (Population: receptor subtype; Intervention: compound purity ≥98%; Comparison: native melatonin; Outcome: IC₅₀; Time: kinetic profiling) to harmonize experimental parameters .
- Multi-technique validation : Cross-validate bioactivity using SPR (surface plasmon resonance) and radioligand binding assays to isolate false positives .
What analytical strategies are optimal for characterizing this compound’s stability under physiological conditions?
Q. Basic Research Focus
- Degradation profiling : Use HPLC-MS to monitor hydrolysis/oxidation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
- Thermal stability : Perform DSC (differential scanning calorimetry) to identify decomposition thresholds .
Advanced Consideration
Conflicting stability data may arise from photodegradation. Address this by:
- Conducting controlled light-exposure experiments (UV-Vis, 254 nm) with actinometric calibration .
- Applying Arrhenius modeling to extrapolate shelf-life under varying storage conditions .
How should researchers design computational studies to predict this compound’s pharmacokinetic properties?
Q. Advanced Research Focus
-
Molecular dynamics (MD) simulations : Parameterize force fields using ab initio calculations (e.g., MP2/cc-pVTZ) to model membrane permeability .
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-
Metabolism prediction : Combine docking (AutoDock Vina) with CYP450 isoform-specific metabolic maps to identify potential toxophores .
Q. Validation Framework
- Cross-reference in silico results with in vitro microsomal stability assays to refine computational models .
What strategies ensure reproducibility in synthesizing this compound at scale for preclinical trials?
Q. Basic Research Focus
- Process optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., stoichiometry, solvent polarity) affecting yield .
- Batch consistency : Implement QC/QA protocols (e.g., in-process FTIR monitoring) to detect deviations early .
Advanced Consideration
Reproducibility failures often trace to subtle impurities. Mitigate by:
- Applying preparative SFC (supercritical fluid chromatography) to isolate enantiomeric impurities .
- Documenting synthetic steps using FAIR data principles (Findable, Accessible, Interoperable, Reusable) for peer validation .超级实用的科研工具分享,评论区直接领取哦!!!01:12

How can researchers leverage structural analogs (e.g., 4,6-dinitrobenzofuroxan) to infer this compound’s reactivity?
Q. Advanced Research Focus
- Comparative mechanistic studies : Analyze nitro vs. fluoro substituent effects on Diels-Alder reactivity using kinetic isotope effects (KIE) and Hammett plots .
- Cross-disciplinary insights : Apply crystallographic data from nitro analogs to predict fluorine’s steric/electronic contributions .
Contradiction Management
Divergent reactivity (e.g., nitro vs. fluoro directing effects) requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


